molecular formula C12H6BrFN2O3S2 B2629416 5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole CAS No. 2408970-97-6

5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole

Cat. No.: B2629416
CAS No.: 2408970-97-6
M. Wt: 389.21
InChI Key: RMHNDZIVZGFHQV-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a bromine atom and a pyridine ring bearing a fluorosulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and base, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted benzothiazoles, while coupling reactions could produce complex biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound could be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which 5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole exerts its effects will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole include other benzothiazole derivatives and pyridine-substituted compounds. Examples include:

    2-(5-Fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole: Lacks the bromine substitution.

    5-Bromo-2-(pyridin-3-yl)-1,3-benzothiazole: Lacks the fluorosulfonyloxy group.

Uniqueness

The uniqueness of this compound lies in its combination of substituents, which can confer specific chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2O3S2/c13-8-1-2-11-10(4-8)16-12(20-11)7-3-9(6-15-5-7)19-21(14,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHNDZIVZGFHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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